

Application Notes and Protocols: N-benzyl-3-phenylpropanamide in Antiviral Drug Discovery

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Compound of Interest

Compound Name: **N-benzyl-3-phenylpropanamide**

Cat. No.: **B083288**

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Introduction

N-benzyl-3-phenylpropanamide and its derivatives represent a class of compounds with potential applications in antiviral drug discovery. While direct antiviral data for **N-benzyl-3-phenylpropanamide** is limited in publicly available research, the broader classes of N-phenylbenzamides and related structures have demonstrated significant activity against a range of viruses. These notes provide a summary of the antiviral activities of structurally related compounds, offering a foundation for researchers to explore the potential of **N-benzyl-3-phenylpropanamide** as an antiviral agent. The protocols detailed below are based on methodologies used to evaluate these related compounds and can be adapted for screening and mechanistic studies of **N-benzyl-3-phenylpropanamide**.

Potential Antiviral Spectrum

Research on structurally similar N-phenylbenzamide and N-substituted benzyl/phenyl acetamide derivatives has indicated potential efficacy against several viral families:

- Picornaviridae: Notably, enteroviruses such as Coxsackievirus A9 (CVA9), Coxsackievirus B3 (CVB3), and Enterovirus 71 (EV71).[1][2][3][4]
- Flaviviridae: Including Hepatitis C Virus (HCV).[4]
- Retroviridae: Specifically, Human Immunodeficiency Virus Type 1 (HIV-1).[5]

- Orthomyxoviridae: Influenza A and B viruses.[6][7]

The mechanism of action for these related compounds often involves the inhibition of viral entry, replication, or the function of key viral enzymes. For instance, some N-phenyl benzamides act as capsid binders, stabilizing the virion and preventing uncoating.[1] In the context of HIV, related compounds have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[5]

Quantitative Data from Related Compounds

The following tables summarize the antiviral activity and cytotoxicity of various N-phenylbenzamide and related derivatives against different viruses. This data provides a benchmark for potential efficacy and safety profiles when investigating **N-benzyl-3-phenylpropanamide**.

Table 1: Antiviral Activity of N-Phenylbenzamide Derivatives against Enteroviruses

Compound/ Derivative	Virus Strain(s)	EC50 / IC50 (μM)	CC50 / TC50 (μM)	Selectivity Index (SI)	Reference
CL213 (N-phenylbenzamide)	Coxsackievirus A9 (CVA9)	1	>140	140	[1]
3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e)	Enterovirus 71 (EV71)	5.7 ± 0.8 - 12 ± 1.2	620 ± 0.0	>51	[2][3]
Compound 29 (N-phenylbenzamide derivative)	Enterovirus 71 (EV71, SZ-98)	0.95 ± 0.11	>100	>105	[4]

Table 2: Antiviral Activity of Benzamide and Related Derivatives against Other Viruses

Compound/ Derivative	Virus	EC50 / IC50 (μ M)	CC50 (μ M)	Selectivity Index (SI)	Reference
BMD-2601505 (Benzamide)	Influenza A and B	60 - 70	>100	>1.4	[6][7]
BMD-3100138 (Bromobenzene derivative of BMD-2601505)	Influenza A and B	22 - 37	>100	>2.7	[6][7]
Compound 6g (N-substituted benzyl acetamide)	HIV-1	7.9	>100	>12.6	[5]
Compound 7d (N-substituted phenyl acetamide)	HIV-1	6.3	>100	>15.8	[5]
Compound 23 (N-phenylbenzamide derivative)	Hepatitis C Virus (HCV)	7.12 \pm 0.89	>100	>14	[4]
Compound 25 (N-phenylbenzamide derivative)	Hepatitis C Virus (HCV)	0.57 \pm 0.08	56.24 \pm 4.12	98.6	[4]

Experimental Protocols

The following are detailed methodologies for key experiments that can be adapted to evaluate the antiviral properties of **N-benzyl-3-phenylpropanamide**.

3.1. Cytotoxicity Assay (MTT Assay)

This protocol is essential to determine the concentration range at which the compound is not toxic to the host cells.

- Cell Lines: Vero (African green monkey kidney), A549 (human lung carcinoma), MDCK (Madin-Darby canine kidney), MT-4 (human T-cell leukemia).
- Procedure:
 - Seed cells in a 96-well plate at a density of 1×10^4 cells/well and incubate for 24 hours at 37°C with 5% CO₂.
 - Prepare serial dilutions of **N-benzyl-3-phenylpropanamide** in cell culture medium.
 - Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
 - Incubate the plate for 48-72 hours at 37°C with 5% CO₂.
 - Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
 - Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
 - Measure the absorbance at 570 nm using a microplate reader.
 - The 50% cytotoxic concentration (CC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.

3.2. Antiviral Activity Assay (Cytopathic Effect Inhibition Assay)

This assay determines the concentration of the compound that inhibits virus-induced cell death.

- Materials: Appropriate cell line and virus stock.
- Procedure:
 - Seed cells in a 96-well plate and incubate to form a confluent monolayer.
 - Prepare serial dilutions of **N-benzyl-3-phenylpropanamide**.
 - Infect the cells with the virus at a multiplicity of infection (MOI) of 0.01-0.1.
 - Simultaneously, treat the infected cells with the different concentrations of the compound. Include a virus control (infected, untreated cells) and a cell control (uninfected, untreated cells).
 - Incubate the plate for 48-72 hours until the cytopathic effect (CPE) is observed in the virus control wells.
 - Stain the cells with a crystal violet solution (0.5% in 20% methanol) for 10 minutes.
 - Gently wash the wells with water and allow them to air dry.
 - Solubilize the stain by adding methanol or a suitable solvent.
 - Measure the absorbance at 570 nm.
 - The 50% effective concentration (EC50) is calculated as the concentration of the compound that inhibits the viral CPE by 50% compared to the virus control.

3.3. Time-of-Addition Assay

This assay helps to elucidate the stage of the viral life cycle that is inhibited by the compound.

- Procedure:
 - Pre-treatment of cells: Treat cells with the compound for 2-4 hours before infection. Wash the cells to remove the compound and then infect with the virus.

- Co-treatment (Attachment/Entry): Add the compound and the virus to the cells simultaneously. After a 1-2 hour incubation, wash the cells and add fresh medium.
- Post-treatment (Replication): Infect the cells with the virus for 1-2 hours. Wash the cells to remove the virus inoculum and then add medium containing the compound.
- After the appropriate incubation time for each condition, quantify the viral yield (e.g., by plaque assay or qPCR) or assess CPE.
- Inhibition in the pre-treatment stage suggests an effect on cellular factors. Inhibition in the co-treatment stage points to interference with attachment or entry. Inhibition in the post-treatment stage indicates targeting of viral replication or later stages.

3.4. HIV-1 Reverse Transcriptase Inhibition Assay

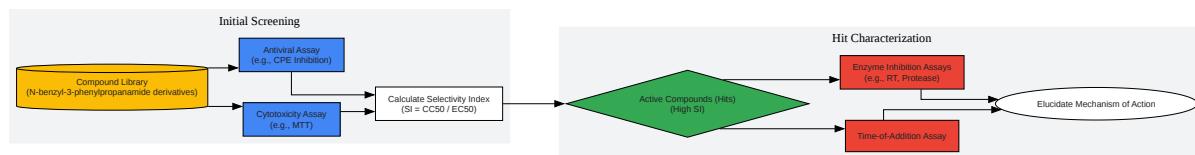
This is a specific enzyme inhibition assay to test for NNRTI activity.

- Materials: Recombinant HIV-1 Reverse Transcriptase (RT), poly(rA)-oligo(dT) template-primer, [³H]-dTTP, and other necessary buffer components.
- Procedure:
 - Prepare a reaction mixture containing the buffer, dithiothreitol (DTT), MgCl₂, poly(rA)-oligo(dT), and [³H]-dTTP.
 - Add varying concentrations of **N-benzyl-3-phenylpropanamide** to the reaction mixture. Include a known NNRTI (e.g., Nevirapine) as a positive control and a no-inhibitor control.
 - Initiate the reaction by adding the HIV-1 RT enzyme.
 - Incubate the reaction at 37°C for 1 hour.
 - Stop the reaction by adding cold trichloroacetic acid (TCA).
 - Filter the mixture through glass fiber filters to capture the precipitated radiolabeled DNA.
 - Wash the filters with TCA and ethanol.

- Measure the radioactivity on the filters using a scintillation counter.
- The 50% inhibitory concentration (IC₅₀) is the concentration of the compound that reduces RT activity by 50%.

Visualizations

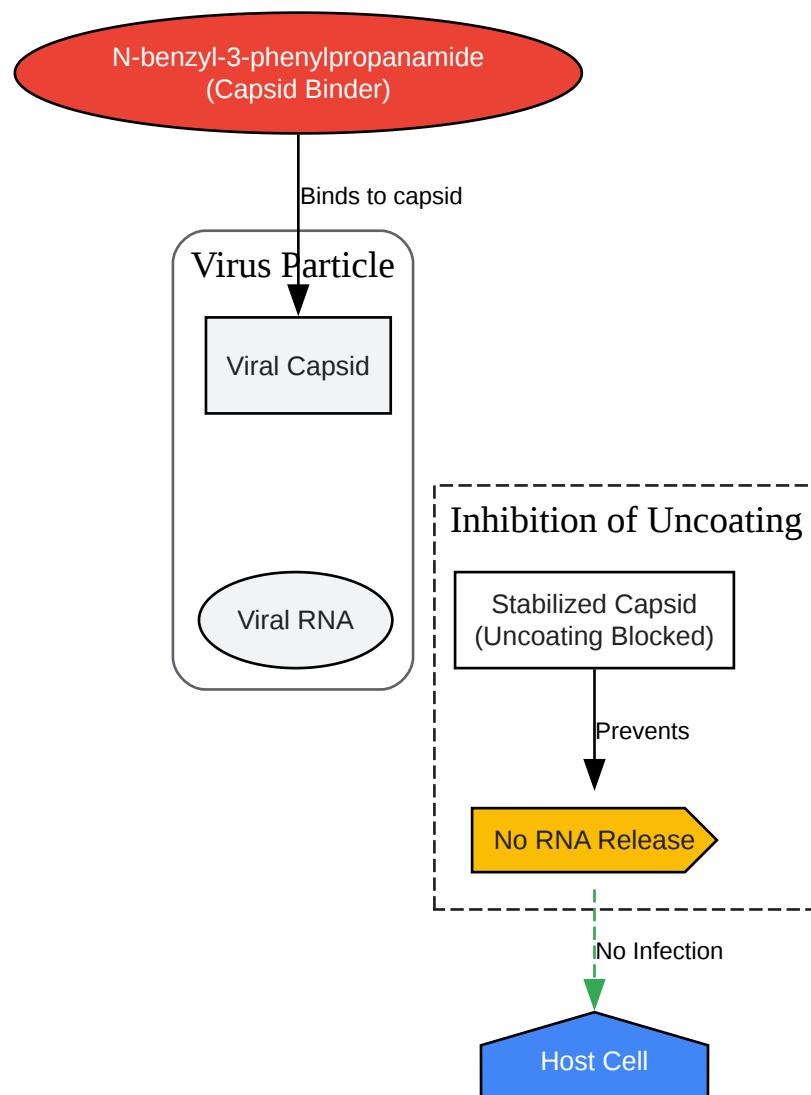
Experimental Workflow for Antiviral Screening

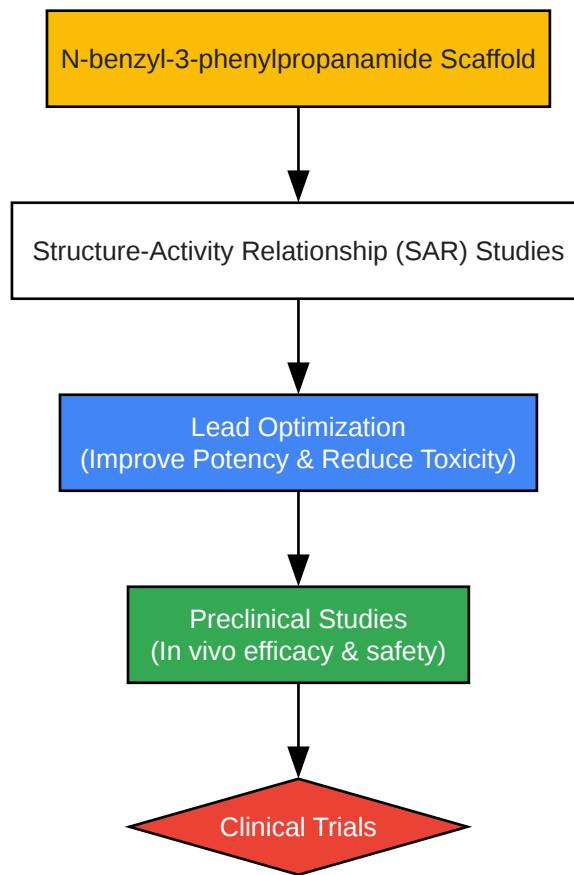


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Caption: A generalized workflow for the screening and characterization of antiviral compounds.

Potential Mechanism of Action: Capsid Binding





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